molecular formula C20H21ClN2O2 B12456325 2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

Cat. No.: B12456325
M. Wt: 356.8 g/mol
InChI Key: SITBCWGLLQESSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 4-phenylcyclohexanone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:

The uniqueness of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

InChI

InChI=1S/C20H21ClN2O2/c21-18-9-5-4-8-17(18)20(25)23-22-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2,(H,22,24)(H,23,25)

InChI Key

SITBCWGLLQESSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.